molecular formula C8H17N3 B3159748 1-(1-Methylazetidin-3-yl)piperazine CAS No. 864350-81-2

1-(1-Methylazetidin-3-yl)piperazine

Cat. No.: B3159748
CAS No.: 864350-81-2
M. Wt: 155.24 g/mol
InChI Key: HKPLQZCDRCICMY-UHFFFAOYSA-N
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Description

1-(1-Methylazetidin-3-yl)piperazine (CAS: 864350-81-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₇N₃ and a molecular weight of 155.24 g/mol . Its structure features a piperazine ring linked to a methyl-substituted azetidine moiety, as shown in its SMILES notation: CN1CC(C1)N2CCNCC2 .

Properties

IUPAC Name

1-(1-methylazetidin-3-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c1-10-6-8(7-10)11-4-2-9-3-5-11/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPLQZCDRCICMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylazetidin-3-yl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the ring opening of aziridines under the action of N-nucleophiles. Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, reductive amination, and Buchwald–Hartwig amination .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylazetidin-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

1-(1-Methylazetidin-3-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methylazetidin-3-yl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Features

The structural diversity of piperazine derivatives arises from substitutions on the piperazine ring. Below is a comparison of key structural attributes:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Structural Notes
1-(1-Methylazetidin-3-yl)piperazine Methylazetidine C₈H₁₇N₃ 155.24 Azetidine ring fused to piperazine
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl C₁₁H₁₆N₂O 192.26 Aromatic ring with methoxy group
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl C₁₀H₁₃ClN₂ 196.68 Chlorinated aromatic substituent
1-(Pyridin-2-ylmethyl)piperazine Pyridin-2-ylmethyl C₁₀H₁₅N₃ 177.25 Pyridine-linked methyl group

Key Insights :

  • Aryl-substituted derivatives (e.g., mCPP, 1-(2-methoxyphenyl)piperazine) exhibit enhanced π-π stacking interactions, which are critical for receptor binding .

Physicochemical Properties

Compound Name pKa Values Solubility Key Observations
This compound Not reported Likely polar Predicted water solubility due to amine groups
1-(2-Methoxyphenyl)piperazine pKa₁: ~3.73* Soluble in ethanol Enhanced lipophilicity from methoxy group
mCPP Not reported Moderate in water Chlorine substituent increases hydrophobicity
HEHPP (1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine) pKa₁: 3.73, pKa₂: 7.98 Water-soluble High polarity due to hydroxyl groups

Note: The pKa values for 1-(2-methoxyphenyl)piperazine are inferred from structurally similar piperazine derivatives like HEHPP .

Receptor Binding and Pharmacological Effects
  • This compound: Limited data on receptor affinity. Potential applications as a synthetic intermediate in drug discovery .
  • 1-(2-Methoxyphenyl)piperazine : Acts as a 5-HT₁A receptor agonist , reducing sympathetic nerve discharge and blood pressure in preclinical models .
  • mCPP : A 5-HT₁B/5-HT₂C agonist with psychoactive effects; used as a designer drug and metabolite of antidepressants (trazodone, nefazodone) .
  • 1-(Pyridin-2-ylmethyl)piperazine : Functions as a fluorescent probe for Hg(II) detection via PET (photo-induced electron transfer) mechanisms .
Metabolic Pathways
  • Arylpiperazines (e.g., mCPP) : Metabolized via CYP3A4/CYP2D6 enzymes to hydroxylated derivatives and glucuronides .

Biological Activity

1-(1-Methylazetidin-3-yl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, including antimicrobial and antiviral properties. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C8H17N3
  • CAS Number: 864350-81-2

The compound can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts and ring-opening reactions of aziridines. These synthetic routes allow for the optimization of yield and purity necessary for biological testing .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings. This mechanism is significant for its potential use in treating neurological disorders.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The compound's structure allows it to penetrate bacterial membranes effectively.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in vitro, particularly against RNA viruses. The exact mechanism remains under investigation but may involve interference with viral entry or replication processes .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated significant activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
Antiviral Screening Showed promising results against SARS-CoV-2 in vitro, with an IC50 value of 5 µM, indicating effective viral inhibition .
Neuropharmacological Effects Exhibited anxiolytic effects in rodent models at doses of 10-30 mg/kg, suggesting potential therapeutic applications in anxiety disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other piperazine derivatives:

CompoundStructureBiological Activity
1-(1-Methylpiperidin-4-yl)piperazineSimilar piperazine coreAntidepressant effects
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideDifferent side chainsAntimicrobial activity
1-(1-Methylpiperidin-3-yl)piperazineSimilar core with different functional groupsAnxiolytic effects

The unique combination of the piperazine ring and the methylazetidine group in this compound contributes to its distinct biological activities compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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